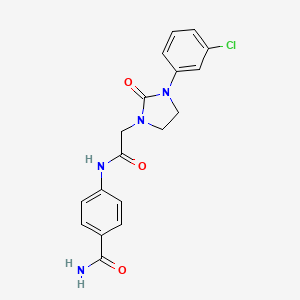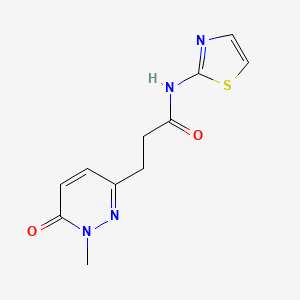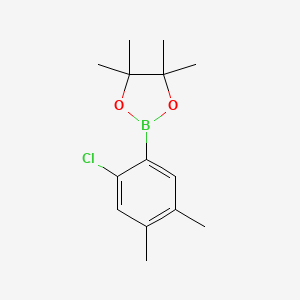
2-(2-Chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Chloro-4,5-dimethylphenyl acetylmethylcarbamate” has a molecular formula of C12H14ClNO3 and an average mass of 255.697 Da . Another related compound, “2-Chloro-4,5-dimethylphenol”, has a molecular formula of C8H9ClO .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4,5-dimethylphenyl acetylmethylcarbamate” can be viewed using Java or Javascript . The same applies to "2-Chloro-4,5-dimethylphenol" .Physical And Chemical Properties Analysis
The compound “1-(2-Chloro-4,5-dimethylphenyl)-2,2-difluoroethanone” has a molecular weight of 218.63 . The compound “2-Chloro-4,5-dimethylphenol” has a molecular weight of 156.609 .科学的研究の応用
Catalysis and Synthesis A highly regio- and stereoselective method for the synthesis of various 2-silylallylboronates from allenes and 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane catalyzed by palladium complexes demonstrates the compound's role in facilitating complex chemical reactions. This process is regioselective with the silyl group adding to the central carbon and the boryl group to the unsubstituted terminal carbon of allene, showing high E stereoselectivity. This methodology can be applied to the synthesis of homoallylic alcohols, illustrating the compound's versatility in organic synthesis (Chang et al., 2005).
Material Science and Polymers Research in material science has utilized compounds similar to 2-(2-Chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for the development of novel materials. For example, polysiloxanes with bisindenyl, bisfluorenyl, and bis(1,2,3,4-tetramethyl)cyclopentadienyl side groups were synthesized for use as supported zirconocene catalysts in the polymerization of ethene. This demonstrates the compound's potential applications in creating advanced polymers with specific properties (Arai et al., 1997).
Photopolymerization In the field of photopolymerization, bimolecular homolytic substitution (SH2) reactions involving multivalent atom-containing amines, such as tetrakis(dimethylamido)silane, have been proposed as new coinitiators. These findings underscore the importance of such compounds in enhancing free radical photopolymerization under air, showcasing their role in advancing polymer chemistry technologies (El-Roz et al., 2010).
Advanced Synthesis Techniques Further research into organosilicon chemistry has explored the reactions of 1,1,3,3-tetramethyl- and 1,3-dimethyl-1,3-diphenyl-1,3-disilacyclobutane with chlorosilanes, facilitated by hexachloroplatinic(IV) acid and other catalysts. These studies highlight the utility of such compounds in generating chlorine-exchange and hydrogen-exchange adducts, contributing to the development of new synthetic methodologies (Devine et al., 1975).
特性
IUPAC Name |
2-(2-chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2/c1-9-7-11(12(16)8-10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOWGNRHWXGYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1549858-71-0 |
Source


|
| Record name | 2-(2-chloro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

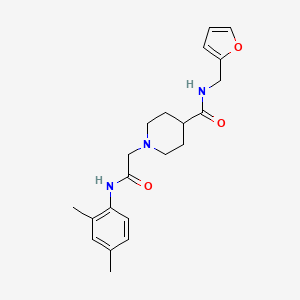
![(1R,5S,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2980311.png)
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2980312.png)
![(2E)-7-chloro-2-[(4-methylanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2980315.png)
![4-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2980317.png)
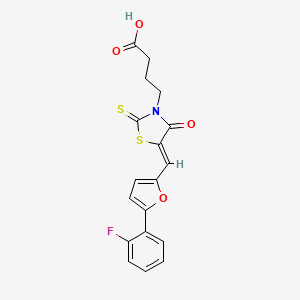
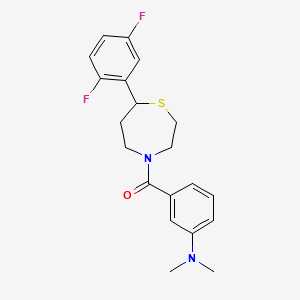
![Boronic acid, B-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B2980322.png)
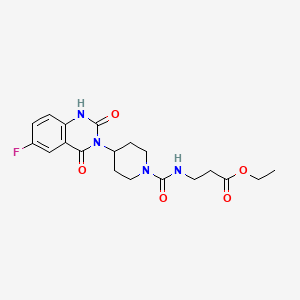

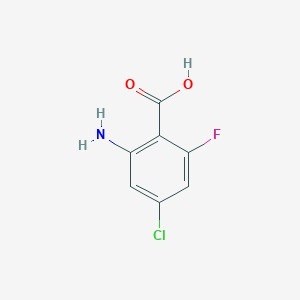
![Benzyl {[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2980330.png)
